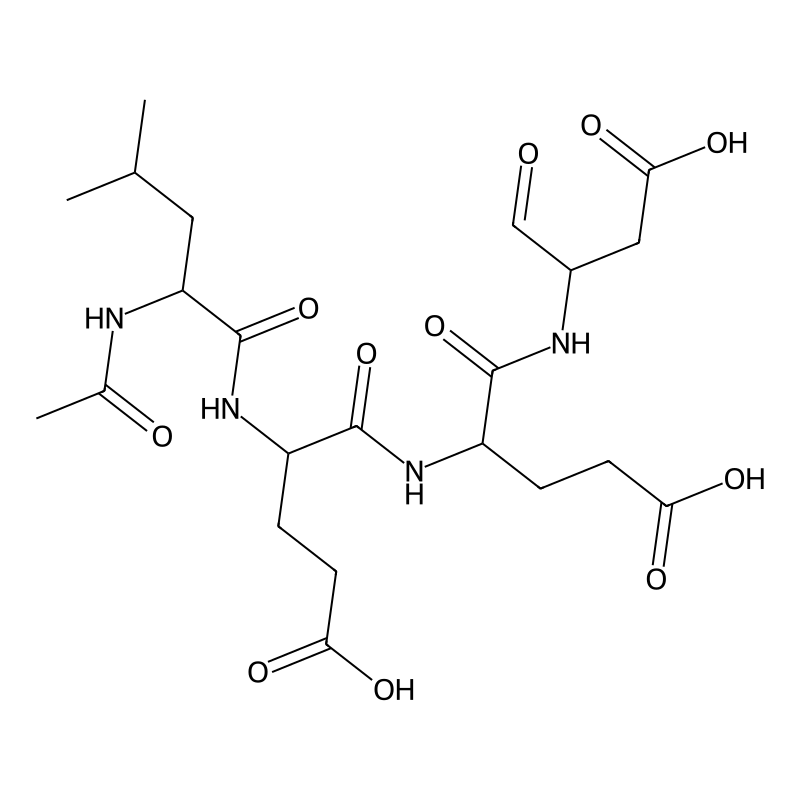Caspase-13 Inhibitor I

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Caspase-13 Inhibitor I, also known as Z-LEED-FMK, is a specific inhibitor designed to target caspase-13 and caspase-4. This compound plays a crucial role in regulating apoptosis and inflammation by inhibiting the enzymatic activity of these caspases, which are cysteine proteases involved in the execution phase of cell death. Caspase-13 itself is a member of the caspase family, known for its role in cleaving substrates at C-terminal sites, contributing to various cellular processes including apoptosis and inflammation .
Caspase-13 Inhibitor I functions primarily through covalent modification of the active site cysteine residue in caspases. The compound contains a fluoromethyl ketone moiety that reacts with the catalytic cysteine, leading to irreversible inhibition of the enzyme. This reaction is characteristic of many caspase inhibitors, which utilize electrophilic warheads to bind covalently to the active site and prevent substrate access .
The general reaction can be summarized as follows:
This reaction effectively halts the proteolytic function of caspases, thereby modulating apoptotic pathways.
Caspase-13 Inhibitor I exhibits significant biological activity by inhibiting caspase-13 and caspase-4, which are implicated in various apoptotic and inflammatory pathways. The inhibition of these enzymes can lead to reduced apoptosis in certain contexts, making this compound valuable for studying cell death mechanisms. Additionally, by modulating caspase activity, it has potential therapeutic implications in diseases characterized by excessive apoptosis or inflammation .
The synthesis of Caspase-13 Inhibitor I typically involves the following steps:
- Formation of the Core Structure: The initial step involves synthesizing the core peptide structure that mimics the natural substrate of caspases.
- Modification with Electrophilic Moieties: The incorporation of a fluoromethyl ketone group is crucial for the inhibitor's mechanism of action.
- Purification: The final compound is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological assays.
The synthesis can be performed using standard peptide synthesis protocols followed by chemical modifications to introduce reactive groups .
Caspase-13 Inhibitor I has several applications in research and potential therapeutic areas:
- Research Tool: It is widely used in laboratory settings to study the role of caspases in apoptosis and inflammation.
- Therapeutic Potential: Given its ability to inhibit specific caspases, it may be explored as a treatment option for diseases associated with dysregulated apoptosis, such as neurodegenerative disorders and certain cancers .
- Inflammation Studies: The compound can be utilized to investigate inflammatory responses mediated by caspases, particularly in conditions like sepsis or autoimmune diseases.
Interaction studies involving Caspase-13 Inhibitor I have demonstrated its specificity towards caspase-13 and caspase-4. These studies often utilize biochemical assays such as enzyme activity assays and binding affinity measurements to characterize how effectively the inhibitor binds to its target enzymes. For instance, competitive inhibition assays can provide insights into the inhibitor's potency relative to natural substrates and other known inhibitors .
Several compounds share structural or functional similarities with Caspase-13 Inhibitor I. Here are some notable examples:
| Compound Name | Target Caspases | Mechanism of Action | Unique Features |
|---|---|---|---|
| Z-VAD-FMK | Broad-spectrum | Irreversible inhibition | Targets multiple caspases including 3, 7, 9 |
| VX-765 | Caspase-1 | Reversible inhibition | More selective for inflammatory pathways |
| Ac-YVAD-CMK | Caspase-1 | Irreversible inhibition | Shorter peptide sequence |
| Z-DEVD-FMK | Caspase-3 | Irreversible inhibition | Specific for effector caspases |
Caspase-13 Inhibitor I is unique due to its selective inhibition of caspase-13 and caspase-4, making it particularly useful for studies focused on these specific pathways without affecting other caspases involved in broader apoptotic processes .








